Methyl calcein blue

Description

Historical Context and Development as a Research Tool

The development of Methyl calcein (B42510) blue is rooted in the broader history of fluorescent indicators for chemical analysis. The foundation was laid in the 1960s with the synthesis and characterization of related coumarin-based complexometric indicators. A notable precursor, Calcein Blue, was first described as a "metalfluorechromic indicator" for chelatometric titrations by D. H. Willkins in 1960. dojindo.com This initial work demonstrated the potential of 4-methylumbelliferone (B1674119) derivatives to act as fluorescent indicators for metal ions. dojindo.com

Following this, further research explored the synthesis of various analogues to refine and specialize their indicator properties. A 1974 study by G. M. Huitink and colleagues specifically investigated "Methyl calcein blue and other analogues of calcein blue," highlighting the ongoing efforts to create new derivatives with distinct characteristics for various analytical applications. medchemexpress.com this compound emerged from this line of development as a distinct compound, valued for its specific utility in applications such as the coordination titration of copper. ontosight.ai

Defining Characteristics as a Fluorescent Probe and Metallofluorochromic Indicator

This compound's utility as a research tool stems from its distinct chemical and photophysical properties. It is a fluorescent dye that functions as a metallofluorochromic indicator, meaning its fluorescence intensity changes upon binding with metal ions. chemimpex.comscbt.com

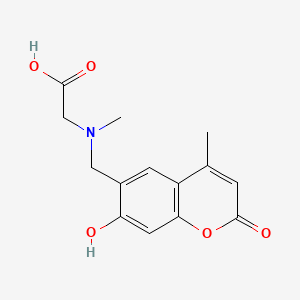

The core chemical structure of this compound is based on a chromene ring system, a common feature in many fluorescent compounds. ontosight.ai This is functionalized with a hydroxyl group, a methyl group, and a methylene-N-methylglycine moiety. ontosight.ai This structure confers the ability to form complexes with metal ions, which in turn modulates its fluorescent output. ontosight.ai

As a fluorescent probe, this compound exhibits bright fluorescence under appropriate excitation. chemimpex.com Its sensitivity to changes in ionic strength and pH also makes it an effective indicator in various analytical chemistry contexts. chemimpex.com The interaction with metal ions is a key characteristic. For instance, it is used as an indicator for the coordination titration of copper. ontosight.ai The broader family of calcein blue indicators is known to have its fluorescence quenched by ions like copper (Cu), cobalt (Co), and nickel (Ni), while fluorescence is enhanced upon binding with alkaline earth metals like calcium (Ca(II)) and other ions such as zinc (Zn(II)). dojindo.co.jphellobio.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Synonym | 4-Methylumbelliferonemethylene-N-methylglycine | chemimpex.com |

| CAS Number | 81028-96-8 | chemimpex.com |

| Molecular Formula | C14H15NO5 | chemimpex.com |

| Molecular Weight | 277.28 g/mol | chemimpex.com |

| Appearance | Yellow to green powder | chemimpex.com |

| Purity | ≥ 95% | chemimpex.com |

Note: Data presented is for this compound. Properties of the related compound Calcein Blue (CAS 54375-47-2) are sometimes reported under the general name and may differ.

Overview of Key Academic Research Domains for this compound

The specific properties of this compound have led to its adoption in several key areas of academic research. Its versatility allows it to be used in both analytical chemistry and the biological sciences.

Analytical Chemistry and Environmental Monitoring : A primary application is in analytical chemistry as a fluorescent indicator for detecting and quantifying metal ions in solution. ontosight.aichemimpex.com It is specifically noted for its use as an indicator in the coordination titration of copper. ontosight.ai Its sensitivity to pollutants and changes in water quality also makes it a valuable tool for environmental monitoring. chemimpex.com

Biological Research and Cellular Imaging : In the biological sciences, this compound is a versatile fluorescent dye for cell staining and imaging. chemimpex.com Its bright fluorescence allows researchers to visualize cellular structures and processes in real time. chemimpex.com It is particularly useful in microscopy and flow cytometry, where it can selectively bind to specific cellular components to enhance image clarity. chemimpex.com

Cell Viability Assays : The compound serves as a crucial reagent in assessing cell health and viability. chemimpex.com Its acetoxymethyl (AM) ester derivative, Calcein Blue AM, is a cell-permeant, non-fluorescent precursor. caymanchem.comfluorofinder.com Once inside a living cell, intracellular esterases cleave the AM group, converting the molecule into the fluorescent, membrane-impermeant this compound, which is then trapped within the healthy cell. caymanchem.comsigmaaldrich.com This mechanism allows for the clear differentiation and quantification of live cells in a population. fluorofinder.com

Drug Development and Histology : In pharmaceutical research, it aids in the screening of potential drug candidates by helping to evaluate their interactions with biological systems. chemimpex.com In histology, the dye is used to stain tissue samples, enhancing contrast in microscopy and aiding in the visualization of tissue architecture for pathological diagnosis. chemimpex.com

Table 2: Key Research Applications of this compound

| Research Domain | Specific Application | Mechanism/Function | Reference(s) |

|---|---|---|---|

| Analytical Chemistry | Coordination titration of copper | Acts as a fluorescent indicator whose signal changes upon complexing with copper ions. | ontosight.ai |

| Environmental Monitoring | Water quality assessment | Detects pollutants based on its sensitivity to changes in ionic strength. | chemimpex.com |

| Cell Biology | Fluorescent imaging | Stains cellular structures for visualization via microscopy and flow cytometry. | chemimpex.com |

| Cell Biology | Cell viability assays | The AM derivative is cleaved by esterases in live cells, producing a retained fluorescent signal. | chemimpex.comfluorofinder.com |

| Drug Development | Drug candidate screening | Assists in evaluating the interaction of potential drugs with biological systems. | chemimpex.com |

| Histology | Tissue staining | Enhances contrast in tissue samples for microscopic examination. | chemimpex.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Calcein Blue |

| Calcein Blue AM |

| 4-Methylumbelliferone |

| Copper |

| Cobalt |

| Nickel |

| Calcium |

| Zinc |

| 4-Methylumbelliferonemethylene-N-methylglycine |

| N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)methyl)sarcosine |

Structure

3D Structure

Properties

IUPAC Name |

2-[(7-hydroxy-4-methyl-2-oxochromen-6-yl)methyl-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-8-3-14(19)20-12-5-11(16)9(4-10(8)12)6-15(2)7-13(17)18/h3-5,16H,6-7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMRPQPGZHQMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2)O)CN(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230864 | |

| Record name | N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)methyl)sarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81028-96-8 | |

| Record name | N-[(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)methyl]-N-methylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81028-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)methyl)sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081028968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC328200 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-((7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)methyl)sarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)methyl]sarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Chemical and Spectroscopic Principles Underlying Research Applications

Molecular Structure and Core Chromophore Features

The functionality of Methyl calcein (B42510) blue as a fluorescent probe is intrinsically linked to its distinct chemical architecture, which combines a fluorescent signaling unit with a responsive chelating moiety. medchemexpress.comacs.org

The core of Methyl calcein blue is a 4-methylumbelliferone (B1674119) structure. dojindo.com This structure is a derivative of coumarin (B35378) (a benzopyran-2-one), which forms the fundamental chromophore responsible for the molecule's inherent fluorescence. nih.govthermofisher.com Specifically, it is a 7-hydroxy-4-methylcoumarin system that provides the bright blue fluorescence. thermofisher.com

Attached to this rigid, fluorescent platform at the 8-position is a flexible side chain, an iminodiacetic acid group connected via a methylene (B1212753) bridge. nih.gov This N,N-bis(carboxymethyl)amino group is a powerful chelating agent, capable of binding various metal ions. medchemexpress.comacs.org The combination of the fluorescent coumarin "reporter" and the ion-binding "receptor" within a single molecule is the key to its function as a chemical sensor. acs.org

| Component | Chemical Group | Primary Function |

|---|---|---|

| Chromophore | 4-Methylumbelliferone (7-hydroxy-4-methylcoumarin) | Fluorescence Emission |

| Chelating Moiety | Iminodiacetic Acid | Metal Ion Binding |

The fluorescence of this compound is not constant; it is actively modulated by the state of the iminodiacetic acid group. The underlying mechanism for this modulation is often Photoinduced Electron Transfer (PET). acs.orgrsc.org In the unbound, or apo, form, the lone pair of electrons on the tertiary nitrogen of the iminodiacetic acid moiety can quench the excited state of the coumarin chromophore. acs.org This process, PET, provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus diminishing or preventing the emission of light (fluorescence).

When the iminodiacetic acid moiety binds a suitable metal ion, the nitrogen's lone pair of electrons becomes involved in the coordination bond. acs.org This interaction prevents the PET process from occurring, thereby blocking the non-radiative decay pathway. As a result, the fluorophore returns to the ground state primarily through the emission of a photon, leading to a significant increase in fluorescence intensity. This phenomenon is known as chelation-enhanced fluorescence (CHEF). acs.orgacs.org

Chromene Ring System and Iminodiacetic Acid Moiety

Proton-Dependent Fluorescence Modulation and pH Effects

The fluorescence of this compound is highly sensitive to the concentration of protons in the surrounding medium, a characteristic governed by the acid-base equilibria of its functional groups. dojindo.cominterchim.fr

This compound possesses three ionizable protons, leading to three distinct proton dissociation constants (pKa values). These correspond to the two carboxylic acid groups of the iminodiacetic acid moiety and the phenolic hydroxyl group on the coumarin ring. dojindo.cominterchim.fr The reported pKa values are critical for understanding its pH-dependent behavior.

| Dissociation Constant | pKa Value | Associated Functional Group (Probable) |

|---|---|---|

| pKa1 | 2.45 | First Carboxylic Acid |

| pKa2 | 7.24 | Second Carboxylic Acid |

| pKa3 | 11.3 | Phenolic Hydroxyl |

The protonation state of the molecule, as dictated by the ambient pH relative to its pKa values, directly influences its fluorescence emission. This compound solution exhibits a bright blue fluorescence, with an emission maximum (λem) around 445 nm, over a broad pH range from approximately 4 to 11. dojindo.cominterchim.fr

Acid-Base Equilibria and Proton Dissociation Constants

Metal Ion Complexation and Fluorescence Response Mechanisms

This compound is widely recognized as a metallofluorochromic indicator, meaning its fluorescence response is dependent on the presence of specific metal ions. medchemexpress.comscbt.com The iminodiacetic acid group serves as the binding site, but the fluorescence outcome—enhancement or quenching—depends on the nature of the bound metal ion and the pH of the solution.

The response can be broadly categorized into two types:

Fluorescence Quenching: In the moderately acidic to neutral pH range (pH 4-11), where the free ligand is fluorescent, the presence of certain transition metal ions, particularly paramagnetic species like copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), manganese (Mn²⁺), and iron (Fe²⁺), leads to significant quenching of the blue fluorescence. dojindo.commedchemexpress.cominterchim.fr This quenching upon complexation is a common effect of paramagnetic metal ions, which can introduce efficient non-radiative decay pathways through mechanisms like energy or electron transfer. acs.orgacs.org

Fluorescence Enhancement: A different response is observed with alkaline earth metals (e.g., Ca²⁺, Mg²⁺) at high pH. dojindo.comscbt.cominterchim.fr At a pH of 12 or higher, where the free ligand is non-fluorescent due to phenolate (B1203915) formation, the addition of these metals causes the formation of a highly fluorescent complex. dojindo.cominterchim.fr This indicates that the coordination of an alkaline earth metal prevents the quenching mechanism associated with the deprotonated hydroxyl group, effectively "turning on" the fluorescence in an otherwise non-fluorescent state. Similarly, complexation with diamagnetic ions like Cd²⁺ or Zn²⁺ under appropriate conditions can lead to fluorescence enhancement by suppressing the PET mechanism. scbt.comacs.org

| Metal Ion | pH Condition | Observed Fluorescence Response | Probable Mechanism |

|---|---|---|---|

| Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺ | pH 4-11 | Quenching | Paramagnetic Quenching |

| Fe²⁺ | Neutral | Quenching | Paramagnetic Quenching |

| Alkaline Earth Metals (e.g., Ca²⁺, Mg²⁺) | pH ≥ 12 | Enhancement ("Turn-on") | Inhibition of phenolate-induced quenching |

| Cd²⁺, Zn²⁺ | Neutral | Enhancement ("Turn-on") | Chelation-Enhanced Fluorescence (PET Inhibition) |

Principles of Fluorescence Quenching by Paramagnetic and Heavy Metal Ions

The inherent blue fluorescence of this compound is subject to significant quenching upon interaction with a variety of paramagnetic and heavy metal ions. This phenomenon is a cornerstone of its application as a sensor. The solution's bright blue fluorescence, observable between pH 4 and 11, is effectively diminished by the presence of ions such as cobalt (Co²⁺), copper (Cu²⁺), manganese (Mn²⁺), nickel (Ni²⁺), lead (Pb²⁺), and iron (Fe²⁺/Fe³⁺). dojindo.cominterchim.fr

The primary mechanism responsible for this quenching effect is photo-induced electron transfer (PET). nih.govnih.gov In the unbound state, the this compound molecule fluoresces as the excited electron returns to its ground state by emitting a photon. However, when a paramagnetic metal ion chelates with the dye, it introduces a new, non-radiative pathway for the excited electron to return to the ground state. researchgate.net This process, where the electron is transferred from the excited fluorophore to the metal ion, competes with fluorescence emission, thereby quenching the signal. nih.govnih.gov For instance, the fluorescence of a Calcein Blue-Fe²⁺ complex is effectively quenched by the iron ion. medchemexpress.commedchemexpress.com This quenching response is a key principle used in developing "turn-off" sensors for specific metal ions.

Mechanisms of Fluorescence Enhancement upon Chelation with Specific Metal Ions

In stark contrast to the quenching observed with heavy metals, this compound exhibits significant fluorescence enhancement when it binds to certain other metal ions. This mechanism, known as chelation-enhanced fluorescence (CHEF), is particularly prominent upon complexation with alkaline earth metals, such as calcium (Ca²⁺), especially at a pH of 12 or higher. dojindo.cominterchim.fr Fluorescence enhancement has also been noted upon binding with zinc (Zn²⁺) and lanthanum (La³⁺).

The CHEF mechanism is essentially the inverse of the PET quenching process. In the absence of these specific metal ions, the fluorophore may have internal quenching pathways that reduce its fluorescence quantum yield. Upon chelation, the metal ion binds to the iminodiacetic acid group, creating a more rigid molecular structure. This rigidity restricts intramolecular rotations and vibrations that would otherwise lead to non-radiative energy loss, and it can inhibit the PET process. nih.gov By blocking these non-radiative decay pathways, the probability of the excited state returning to the ground state via photon emission is increased, resulting in enhanced fluorescence intensity. nih.gov A notable example is the complex of Calcein Blue with cadmium ([Cd(Calcein Blue)]), which is reported to be strongly fluorescent with a quantum yield of 22.4%. acs.org

Ligand Exchange Reactions in Analytical Detection Systems

A sophisticated application of this compound's properties lies in its use within ligand exchange detection systems. This method leverages the differential binding affinities of various analytes for a metal ion in competition with this compound. acs.orgnih.gov The process begins with the formation of a complex between this compound and a metal ion, such as Fe³⁺ or Fe²⁺, which is specifically designed to be weakly fluorescent or non-fluorescent due to quenching. medchemexpress.comacs.org

When an analyte with a stronger affinity for the metal ion is introduced into the system, it displaces the this compound from the metal complex in a ligand exchange reaction. nih.govresearchgate.net The released, un-complexed this compound is no longer quenched and becomes strongly fluorescent. medchemexpress.com The intensity of the recovered fluorescence is proportional to the concentration of the analyte, allowing for sensitive quantification. medchemexpress.commedchemexpress.com This principle has been successfully applied in various analytical assays.

Table 1: Examples of Ligand Exchange Applications with this compound This table is interactive and allows for sorting.

| Target Analyte | Metal Ion Complex | Detection Principle | Reported Detection Limit | Reference(s) |

|---|---|---|---|---|

| Phosphorylated Peptides | Iron(III)-Methylcalcein Blue | Release of fluorescent this compound upon analyte binding to iron. | 2 µM | acs.orgnih.gov |

| Dopamine (B1211576) | Calcein Blue-Fe²⁺ | Dopamine displaces Calcein Blue from the complex, restoring fluorescence. | Not specified | medchemexpress.commedchemexpress.com |

Advanced Spectroscopic Characterization

The analytical and research applications of this compound are underpinned by its distinct spectroscopic characteristics. A thorough analysis of its excitation and emission spectra, quantum yield, photostability, and fluorescence lifetime provides the quantitative data necessary for designing robust assays and imaging protocols.

Comprehensive Analysis of Excitation and Emission Spectra

This compound exhibits characteristic excitation and emission spectra centered in the near-UV and blue regions of the electromagnetic spectrum, respectively. The precise wavelengths of the excitation and emission maxima can vary slightly depending on the solvent, pH, and whether the dye is in its free or metal-complexed state. abpbio.com The compound generally absorbs light most efficiently in the 350-360 nm range and emits a strong blue fluorescence peaking around 440-450 nm. caymanchem.comaatbio.comfluorofinder.comcaymanchem.com The fluorescence is pH-dependent, being bright from pH 4 to 11, but it diminishes significantly at pH 12 or higher in its unbound form. dojindo.cominterchim.fr

Table 2: Reported Spectroscopic Properties of this compound (Calcein Blue) This table is interactive and allows for sorting.

| Excitation Max (λex) | Emission Max (λem) | Conditions / Notes | Reference(s) |

|---|---|---|---|

| 360 nm | 445 nm | General | interchim.frcaymanchem.comcaymanchem.com |

| 354 nm | 441 nm | General | aatbio.com |

| 359 nm | 445 nm | General | fluorofinder.com |

| ~360 nm | ~449 nm | Post-hydrolysis of AM ester | abpbio.com |

| 322 nm | 445 nm | In methanol |

Determination of Quantum Yields and Photostability Assessment

Photostability is another crucial attribute, determining the dye's resilience to photochemical degradation upon exposure to excitation light. This compound is consistently described as a photostable dye. chemimpex.com Research indicates that it possesses greater photostability compared to other classic fluorescent dyes, a feature that enhances its reliability in applications requiring prolonged or repeated measurements, such as fluorescence microscopy. chemsrc.combiomol.com

Time-Resolved Fluorescence Studies

Time-resolved fluorescence studies provide insight into the excited-state lifetime of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. This property can be used to distinguish fluorophores from background autofluorescence and to probe the molecule's local environment.

While detailed reports on the fundamental fluorescence lifetime of this compound are not extensively covered in the available literature, the compound and its derivatives are utilized in assays that employ time-resolved fluorescence detection. researchgate.net For example, lanthanide complexes involving calcein blue derivatives have been characterized by their "long-lived" fluorescence, which is monitored using microsecond time-resolved fluorometry. google.com The techniques typically used for such investigations on similar compounds include time-correlated single photon counting (TCSPC), which can precisely measure fluorescence decay dynamics in the nanosecond range. researchgate.net These advanced methods offer a more sophisticated layer of analysis beyond simple fluorescence intensity measurements.

Methodological Paradigms and Experimental Approaches in Methyl Calcein Blue Research

Optimization of Staining Protocols for Cellular and Tissue Applications

Effective staining with Methyl calcein (B42510) blue requires careful optimization of protocols to ensure maximal signal intensity and minimal background interference. This involves meticulous consideration of dye concentration, the choice of diluent, and strategies to enhance signal-to-noise ratio.

The selection of an appropriate dye concentration and diluent is critical for successful and reproducible staining. The optimal concentration can vary significantly depending on the cell type and experimental conditions. abcam.com Researchers must often determine the ideal concentration for their specific setup. abcam.com

Working concentrations for calcein derivatives typically range from 1 to 10 µM. abcam.commedchemexpress.com For instance, in studies involving iCell Neurons, an acceptable concentration range for Calcein AM was found to be between 0.3 µM and 3 µM, with 1 µM ultimately selected for assays. nih.gov Another protocol suggests a final working concentration of approximately 2 µM for Calcein AM. thermofisher.com Higher concentrations, such as 10 µM, have also been utilized, prepared from a working stock diluted in Dulbecco's Phosphate-Buffered Saline (DPBS). medchemexpress.com Stock solutions are commonly prepared by dissolving the dye in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 1–5 mM before further dilution. abcam.com

The choice of diluent also impacts staining efficacy. Phosphate-buffered saline (PBS) is a common diluent; however, other media can yield superior results. abcam.comresearchgate.net A study comparing diluents for Calcein AM staining in corneal endothelial cells found that using a cell culture medium like Opti-MEM resulted in significantly higher fluorescence intensity compared to PBS at the same dye concentration. researchgate.net This suggests that the diluent can influence dye uptake or retention. For some applications, serum-free buffers like Hanks' Balanced Salt Solution (HBSS) are recommended for preparing the final working solution. thermofisher.com

Table 1: Recommended Concentrations and Diluents for Calcein Dyes

| Dye Variant | Recommended Stock Solution | Recommended Working Concentration | Diluent(s) | Source(s) |

|---|---|---|---|---|

| Calcein AM | 1–5 mM in DMSO | 1–10 µM (typically 5 µM) | PBS, Culture Medium | abcam.com |

| Calcein AM | Not specified | 0.3–3 µM (1 µM selected) | Not specified | nih.gov |

| Calcein AM | Not specified | 2 µM or 4 µM | PBS, Opti-MEM | researchgate.net |

| Calcein blue | 5 mM in 0.1 M KOH (neutralized) | 10 µM | DPBS | medchemexpress.com |

Minimizing non-specific fluorescence, or background, is essential for achieving high-quality images with good contrast. genetargetsolutions.com.au One of the primary strategies is to perform washing steps after incubation with the dye. Rinsing the cells with an appropriate buffer, such as PBS, removes excess, unbound dye from the extracellular environment, thereby reducing background fluorescence. abcam.com

Background fluorescence can arise from the intrinsic fluorescence of the sample (autofluorescence) or from non-specific binding of the dye to cellular components or the substrate. genetargetsolutions.com.au For immunofluorescence applications, which often involve fluorescent dyes, blocking buffers containing agents like bovine serum albumin (BSA) or gelatin are used to minimize non-specific protein-protein interactions. genetargetsolutions.com.au While not always required for single-dye viability staining, such principles are important in complex, multi-color experiments. Additionally, specialized commercial reagents are available that can suppress background from both non-specific binding and charge-mediated interactions, which can be an issue with some fluorescent dyes. genetargetsolutions.com.au

Considerations for Dye Concentration and Diluent Selection

Quantitative Fluorescent Microscopy and Imaging Techniques

Methyl calcein blue is compatible with a range of advanced fluorescence microscopy techniques that allow for quantitative analysis of cellular processes. chemimpex.com These methods enable researchers to move beyond qualitative observation to gather precise data on cellular dynamics and spatial organization.

Live-cell imaging is a powerful application for calcein dyes, enabling the observation of dynamic processes in cells as they happen. chemimpex.comthermofisher.com Because calcein derivatives can be used to stain living cells, researchers can track cellular activities over time. chemimpex.com This includes monitoring cell health, migration, and the effects of therapeutic agents. chemimpex.commoleculardevices.com For example, time-lapse imaging with Calcein AM has been used to monitor the viability of cells subjected to continuous illumination in phototoxicity experiments. acs.org This real-time analysis provides crucial data on how cells respond to external stimuli. In other studies, automated imaging of Calcein AM-stained cells has been employed to evaluate cytotoxicity by measuring the area covered by live cells and their average fluorescence intensity over time. moleculardevices.com

Confocal microscopy is a specialized fluorescence imaging technique that uses a pinhole to reject out-of-focus light, resulting in images with high resolution and excellent contrast. numberanalytics.comyokogawa.com This method is particularly useful for obtaining detailed, three-dimensional views of cellular structures. yokogawa.com

The use of Calcein with confocal microscopy has been demonstrated in the study of calcifying phytoplankton. frontiersin.org Researchers used a confocal microscope to acquire high-resolution optical sections of stained cells, allowing for sensitive and spatially precise tracking of the fluorescent signal. frontiersin.org This approach enabled the clear distinction between pre-existing labeled structures and newly formed, non-fluorescent ones. frontiersin.org The ability of confocal systems to use specific laser lines for excitation and defined emission windows for detection further enhances the specificity of the signal. frontiersin.org

Table 2: Example Confocal Microscopy Settings for Calcein

| Parameter | Setting | Application Context | Source(s) |

|---|---|---|---|

| Excitation Laser | 488 nm | Exciting both calcein and chlorophyll (B73375) | frontiersin.org |

| Emission Collection (Calcein) | 500–520 nm | Detecting calcein fluorescence | frontiersin.org |

| Emission Collection (Chlorophyll) | 650–750 nm | Detecting chlorophyll autofluorescence | frontiersin.org |

| Pinhole | 1.5 Airy units | Achieving an optical thickness of ~1.0 µm | frontiersin.org |

Live-Cell Imaging for Real-Time Cellular Dynamics

Flow Cytometry for High-Throughput Cellular Analysis

Flow cytometry allows for the rapid, quantitative analysis of thousands of individual cells in a population. abcam.comresearchgate.net Calcein dyes are well-suited for this high-throughput technique, where they are used to assess cell viability and other parameters across large numbers of cells. chemimpex.comabcam.com

When used in flow cytometry, Calcein AM provides the ability to quickly assess cell viability in large populations. abcam.com The technique has been optimized for various cell types, such as Jurkat cells, and allows for the clear separation of live and dead cell populations based on fluorescence intensity. thermofisher.comwur.nl In a typical setup, a blue laser (e.g., 488 nm) is used for excitation, and the resulting green fluorescence is detected through a specific emission filter (e.g., 530/30 nm). thermofisher.comfrontiersin.org This methodology has been successfully applied to distinguish between stained and unstained coccolithophores and to develop modified assays for measuring cytotoxicity with high sensitivity and reproducibility. frontiersin.orgnih.gov The high-throughput nature of flow cytometry makes it an invaluable tool for screening applications and for studying heterogeneous cellular responses. abcam.comresearchgate.net

Table 3: Example Flow Cytometry Settings for Calcein Dyes

| Parameter | Setting | Cell Type / Application | Source(s) |

|---|---|---|---|

| Excitation Laser | 488 nm | Coccolithophores (E. huxleyi, C. braarudii) | frontiersin.org |

| Emission Filter | 530 ± 30 nm (FITC channel) | Coccolithophores (E. huxleyi, C. braarudii) | frontiersin.org |

| Excitation Laser | Blue (~488 nm) | Jurkat cells | thermofisher.com |

Development and Validation of Calcein-Based Assays

Calcein-based assays have become a cornerstone in cellular biology, offering versatile and reliable methods for assessing various cellular functions. The fundamental principle of these assays lies in the use of calcein acetoxymethyl ester (Calcein AM), a non-fluorescent and cell-permeable compound. Once inside a live cell, intracellular esterases cleave the AM group, converting it into the highly fluorescent and cell-impermeant molecule, calcein. antibodiesinc.com This process ensures that only viable cells with intact membranes and active esterases emit a fluorescent signal, providing a direct measure of cell viability. mybiosource.com

Non-Radioactive Cytotoxicity and Viability Assays (e.g., Calcein-AM-based methods)

The development of non-radioactive cytotoxicity and viability assays using Calcein-AM and its derivatives, such as this compound AM, has provided a safer and more efficient alternative to traditional methods like the 51Cr-release assay. nih.govresearchgate.netnih.gov These assays are predicated on the principle that viable cells retain the fluorescent calcein, while compromised or dead cells release it into the supernatant. nih.govnih.gov The amount of fluorescence can be quantified to determine the number of living cells. mybiosource.comfishersci.de

Key Features of Calcein-AM Based Viability Assays:

High Sensitivity: These assays can detect as few as 50 viable cells. mybiosource.com

Rapidity: The entire process, from staining to quantification, can often be completed in under two hours.

Versatility: They are suitable for both adherent and suspension cells, as well as proliferating and non-proliferating cells.

High-Throughput Screening: The microplate format makes them ideal for high-throughput experiments. mybiosource.com

This compound AM, a blue-emitting variant of Calcein AM, functions similarly but offers a different spectral profile with excitation and emission maxima around 360 nm and 445 nm, respectively. caymanchem.comfluorofinder.com This allows for multiplexing with other green-fluorescent probes like GFP or Calcein AM itself. aatbio.com

A standardized microcytotoxicity test using Calcein-AM has been developed that maintains the sensitivity of the 51Cr assay while using smaller cell quantities. nih.govresearchgate.net This method involves measuring the release of calcein from damaged target cells into the supernatant, which can be quantified using a fluorometer. nih.gov

Assessment of Cell Adhesion and Migration

Calcein-based dyes, including this compound, are valuable tools for studying dynamic cellular processes like adhesion and migration. fishersci.fi By labeling cells with these fluorescent probes, researchers can track their movement and interactions with substrates or other cells over time using fluorescence microscopy. fishersci.defishersci.fi

In a typical cell adhesion assay, cells are labeled with a calcein derivative and then added to a surface, such as a monolayer of other cells or a protein-coated plate. thermofisher.com After an incubation period to allow for adhesion, non-adherent cells are washed away, and the fluorescence of the remaining adherent cells is measured. thermofisher.com This provides a quantitative measure of cell adhesion. thermofisher.com

Similarly, in migration assays, such as the transwell or wound-healing assays, calcein-labeled cells are monitored as they move across a membrane or into a "wounded" area of a cell monolayer. molbiolcell.orgthermofisher.com The fluorescence intensity of the migrated cells is proportional to the extent of migration. molbiolcell.org The use of calcein dyes in these assays offers a non-radioactive and efficient method for studying processes crucial to wound healing, cancer metastasis, and immune responses. fishersci.fi

| Assay Type | Principle | Application of Calcein Dyes |

| Cell Adhesion | Measures the binding of cells to a substrate or other cells. | Labeled cells are allowed to adhere, non-adherent cells are washed away, and the remaining fluorescence is quantified. thermofisher.com |

| Cell Migration (Transwell) | Measures the movement of cells through a porous membrane towards a chemoattractant. | Labeled cells are placed in the upper chamber, and the fluorescence of cells that have migrated to the lower chamber is measured. molbiolcell.org |

| Cell Migration (Wound Healing) | Measures the collective movement of a sheet of cells to close a gap. | A "wound" is created in a confluent cell monolayer, and the migration of labeled cells into the gap is monitored over time. thermofisher.com |

Methodologies for Recovery and Subsequent Analysis of Cellular Components and Supernatants

A significant advantage of non-radioactive calcein-based assays is the ability to recover both the cells and the supernatant for further analysis after the initial experiment. nih.govresearchgate.net This is a crucial feature not possible with many traditional cytotoxicity assays. nih.gov

After a calcein-AM cytotoxicity assay, the cell pellet, containing both effector and target cells, can be recovered. These cells can then be subjected to further analyses, such as:

Phenotyping: Recovered lymphocytes can be labeled with monoclonal antibodies against surface markers (e.g., CD8, CD16, CD56) and analyzed by flow cytometry to determine the phenotype of the cytotoxic cells. nih.gov

Functional Assays: The recovered effector cells can be tested for their lytic activity in subsequent cytotoxicity assays.

The cell-free supernatants can also be collected and analyzed for the presence of soluble factors, such as cytokines (e.g., IFN-γ, TNF-α) or other secreted proteins, using techniques like ELISA. nih.gov This allows for a more comprehensive understanding of the cellular interactions and responses occurring during the assay.

Application in Spectral Imaging and Multichrome Labeling

The use of multiple fluorochromes, or polychrome labeling, allows for the simultaneous visualization and analysis of different cellular populations or dynamic processes within a single sample. spectral-imaging.comresearchgate.netnih.gov this compound, with its distinct blue fluorescence, plays a significant role in these advanced imaging techniques. caymanchem.comspectral-imaging.com

Discrimination of this compound from Other Fluorochromes in Complex Systems

In complex biological systems where multiple fluorescent labels are used, spectral overlap between different fluorochromes can make accurate discrimination challenging. spectral-imaging.comresearchgate.netnih.gov Spectral imaging, a technique that captures the entire emission spectrum of each pixel in an image, provides a powerful solution to this problem. spectral-imaging.comnih.gov

By using spectral image analysis, researchers can decompose the mixed signals and linearly unmix them to isolate the contribution of each individual fluorochrome. spectral-imaging.comnih.gov This allows for the clear differentiation of this compound from other commonly used fluorochromes such as:

Calcein (green) spectral-imaging.comresearchgate.net

Xylenol orange (orange) spectral-imaging.comresearchgate.net

Alizarine complexone (red) spectral-imaging.comresearchgate.net

Tetracyclines (yellow) spectral-imaging.comresearchgate.net

For instance, in studies of bone formation, sequential administration of different fluorochromes, including Calcein Blue, allows for the temporal tracking of mineralization. spectral-imaging.comresearchgate.netnih.gov Spectral imaging enables the precise identification of each fluorescent band, providing detailed information about the rate and location of bone growth. spectral-imaging.com The narrow emission peak of Calcein Blue at approximately 426-445 nm allows it to be clearly distinguished from other fluorochromes. caymanchem.comspectral-imaging.com

| Fluorochrome | Typical Emission Color |

| This compound | Blue |

| Calcein | Green |

| Xylenol Orange | Orange |

| Alizarine Complexone | Red |

| Doxycycline | Yellow |

Enhancing Information Content in Polychrome Labeling of Tissues

The ability to use a larger number of distinguishable fluorochromes through spectral imaging significantly enhances the amount of information that can be obtained from a single tissue sample. spectral-imaging.comnih.govnih.gov In fields like bone and tooth biology, polychrome labeling with a series of fluorochromes, including this compound, provides a dynamic record of tissue formation and remodeling over time. spectral-imaging.comnih.govbiorxiv.org

By administering different fluorochromes at specific time points, researchers can create a "timeline" within the mineralized tissue. spectral-imaging.com Subsequent analysis with spectral imaging reveals the distinct fluorescent bands, allowing for the measurement of apposition rates and the visualization of complex growth patterns. spectral-imaging.comnih.gov This approach has been used to:

Investigate bone formation and remodeling in response to various stimuli. spectral-imaging.comresearchgate.netnih.gov

Study the mineralization processes in different dental tissues like dentin and enamel. nih.gov

Analyze skeletal development in organisms like sea urchin larvae. biorxiv.org

The inclusion of this compound in the palette of fluorochromes expands the possibilities for multicolor experiments, enabling more detailed and comprehensive analyses of biological processes in vivo. spectral-imaging.combiorxiv.org

Applications of Methyl Calcein Blue in Biological and Biomedical Research

Dynamics of Cellular Structures and Processes

Beyond cell viability, Methyl calcein (B42510) blue is also employed to study the dynamic nature of cellular components and intercellular interactions.

Once hydrolyzed by intracellular esterases, Methyl calcein blue becomes a membrane-impermeable molecule that is well-retained within the cell's cytoplasm. researchgate.netresearchgate.net This property allows it to be used as a general cytoplasmic stain, effectively outlining the main body of the cell for visualization under a fluorescence microscope. researchgate.netinterchim.fr

Furthermore, some research suggests that the hydrolyzed calcein molecule can accumulate in specific intracellular compartments. researchgate.net In particular, it may gather in organelles that have a high concentration of calcium ions (Ca²⁺), such as the endoplasmic reticulum, mitochondria, and the Golgi apparatus. researchgate.net This accumulation can lead to an intensified fluorescence in these specific locations, providing a tool to visualize these organelles in live cells. researchgate.netahajournals.org

The distinct permeability characteristics of Calcein Blue AM and its product, this compound, make them excellent tools for studying membrane integrity. interchim.fr A healthy, intact cell membrane allows the AM precursor to enter but prevents the hydrolyzed fluorescent dye from leaking out. ipompeufabra.comchemsrc.com

This dye is also instrumental in studying gap junctional intercellular communication (GJIC), the process by which adjacent cells exchange small molecules and ions through specialized channels. interchim.frinterchim.fr These channels, formed by proteins called connexins, are permeable to the hydrolyzed, fluorescent this compound molecule. oup.comnih.gov In a typical assay, one population of cells (donor cells) is loaded with Calcein Blue AM, which is then converted to fluorescent this compound. nih.govnih.gov These donor cells are then brought into contact with a population of unlabeled recipient cells. The transfer of the fluorescent dye from the donor to the recipient cells through functional gap junctions can be observed and quantified using methods like fluorescence microscopy or flow cytometry. nih.govnih.gov This allows researchers to assess the functionality of gap junctions and investigate how this communication is regulated. oup.com

Analysis of Cell Volume Changes and Endocytosis

Current research literature does not provide specific examples or detailed findings on the application of this compound for the analysis of cell volume changes or the study of endocytosis. While related calcein derivatives are used for these purposes, specific data for this compound is not available.

Histological Analysis and Disease Diagnostics

There is no specific evidence in the reviewed scientific literature that details the use of this compound for the fluorescent labeling of mineralized tissues or for tracking bone formation. These applications are more commonly associated with other calcein analogs.

This compound serves as a valuable agent in histological staining procedures. chemimpex.com Its inherent fluorescence is utilized in microscopy to improve the contrast of tissue samples. chemimpex.comchemimpex.com This enhancement allows pathologists to achieve a clearer visualization of tissue architecture, which is a critical step in the identification of pathological features and the diagnosis of diseases. chemimpex.com The compound's ability to selectively bind to certain cellular components contributes to the clarity and precision of the resulting images. chemimpex.com

Fluorescent Labeling of Mineralized Tissues and Bone Formation

Pharmacological and Toxicological Research

This compound plays a significant role in the early stages of drug development, particularly in the screening of potential drug candidates and the assessment of their interactions with biological systems. chemimpex.comchemimpex.com It is employed in the development of sensor arrays and indicator displacement assays designed to detect and differentiate between various bioanalytes with high sensitivity. researchgate.net

A notable application involves its use in combination with metal salts to create cross-reactive sensors. Research has shown that mixtures of this compound, along with other dyes like Arsenazo I and Xylenol Orange, and metal salts such as copper(II) chloride (CuCl₂) and nickel(II) chloride (NiCl₂), can generate unique colorimetric and spectroscopic responses upon interacting with specific analytes. epfl.chresearchgate.netacs.org For instance, such a sensor array was able to distinguish between the peptide hormones angiotensin I and angiotensin II by analyzing the characteristic spectral changes that occurred upon their addition to the mixture. researchgate.net This methodology provides a powerful tool for the qualitative and quantitative analysis of single analytes and complex mixtures, mimicking the function of human senses to produce a pattern-based identification. researchgate.net

| Component | Role in Assay | Example Analytes Detected |

| This compound | Cross-reactive indicator dye | Peptide hormones, Antioxidants |

| Copper(II) chloride (CuCl₂) | Metal salt for complex formation with dye | Angiotensin I, Angiotensin II |

| Nickel(II) chloride (NiCl₂) | Metal salt for complex formation with dye | - |

| Arsenazo I | Additional indicator dye for sensor array | - |

| Xylenol Orange | Additional indicator dye for sensor array | - |

This table summarizes the components used in sensor arrays featuring this compound for the detection of biological molecules.

Detailed research findings specifically documenting the use of this compound for tracking the delivery and distribution of drugs within biological systems are not prominently available in the scientific literature.

Compound Properties and Identification

| Property | Data | Reference |

| Synonym | 4-Methylumbelliferonemethylene-N-methylglycine | chemimpex.comchemimpex.com |

| Molecular Formula | C₁₄H₁₅NO₅ | chemimpex.comchemimpex.com |

| Molecular Weight | 277.28 g/mol | chemimpex.comchemimpex.com |

| Appearance | Yellow to green powder | chemimpex.comchemimpex.com |

| CAS Number | 81028-96-8 | chemimpex.comchemimpex.com |

Evaluation of Neurotoxic and Neuroactive Compound Effects

This compound's derivative, Calcein AM, is a cornerstone of modern neurotoxicity screening. Its ability to selectively stain viable cells green provides a direct measure of cell health, which is critical for assessing the impact of chemical compounds on the nervous system. In this context, a reduction in calcein fluorescence is indicative of cytotoxicity. moleculardevices.com

High-content screening (HCS) assays frequently employ Calcein AM to evaluate the effects of potential neurotoxins on cultured neurons, often derived from human induced pluripotent stem cells (iPSCs). nih.govnih.gov These assays allow for the simultaneous assessment of multiple parameters, including cell viability, cell count, and neuronal morphology. A key advantage of Calcein AM is its capacity to illuminate not only the neuronal cell body but also its intricate network of neurites (axons and dendrites). nih.govuni-konstanz.de This allows researchers to quantify neurite outgrowth, a sensitive marker for neurotoxic effects, as damage to these processes often precedes cell death. nih.govuni-konstanz.de

Research has utilized this method to test a wide array of substances, from industrial chemicals and environmental pollutants to pharmaceuticals. For instance, the neurotoxic potential of compounds like methyl mercury, rotenone, various pesticides, and flame retardants has been characterized by observing their impact on both cell viability via Calcein AM staining and the functional activity of neural networks, such as spontaneous calcium oscillations. moleculardevices.comnih.gov In these multiparametric studies, Calcein AM is often paired with other fluorescent probes, such as Hoechst 33342 for nuclear staining, to provide a comprehensive picture of a compound's cytotoxic and neurotoxic profile. nih.govseparations.co.za

Table 1: Examples of Compounds Evaluated for Neurotoxicity Using Calcein-Based Assays

| Compound Class | Example Compound | Observed Effect on Neural Cultures | Reference |

|---|---|---|---|

| Environmental Toxin | Methyl mercury | Decreased cell viability and neurite outgrowth; altered calcium oscillations. | moleculardevices.com, separations.co.za, nih.gov |

| Pesticide | Rotenone | Decreased cell viability and neurite growth; inhibited calcium oscillations. | moleculardevices.com, nih.gov, uni-konstanz.de |

| Pesticide | Dieldrin | Decreased cell viability at higher concentrations. | moleculardevices.com |

| Flame Retardant | Pentabromodiphenyl ether | Decreased cell viability. | moleculardevices.com |

| Pharmaceutical | Colchicine | Reduced neurite area while cell bodies remained viable at low concentrations. | uni-konstanz.de |

| Neuroactive Compound | Salsolinol | Exhibited neuroprotective effects at low concentrations but was neurotoxic at high concentrations against glutamate-induced toxicity. | researchgate.net |

Specialized Biological Applications

Beyond neurotoxicity, this compound and its analogs have been adapted for highly specialized applications, from tracking the formation of biominerals in marine life to identifying specific living cells within a larger population.

The non-AM form of calcein is a powerful tool for studying biomineralization because it binds with calcium incorporated into mineralized structures, leaving a durable fluorescent mark. frontiersin.orgresearchgate.net This property has been exploited for decades in studies of marine metazoans, where calcein staining is used to mark and measure the growth of calcified tissues such as fish otoliths (ear stones), mollusk shells, coral skeletons, and crustacean carapaces. frontiersin.orgresearchgate.net

While its use in protists has been less extensive, calcein has proven particularly valuable for studying foraminifera, a group of single-celled organisms that build calcium carbonate shells. researchgate.net In these organisms, it serves as a non-toxic probe that allows researchers to distinguish between the original shell and new chambers formed during an experiment, providing insights into shell production and growth dynamics. frontiersin.orgresearchgate.netresearchgate.net

More recently, the application of calcein was successfully extended to coccolithophores, a group of calcifying marine phytoplankton. frontiersin.orgresearchgate.net Studies have shown that calcein can effectively label the intricate calcium carbonate plates (coccoliths) that form the external covering of these cells. researchgate.net This method proved to be a simple, non-invasive technique to track the production of new coccoliths in response to different environmental conditions, without affecting the cells' growth or physiology. researchgate.net In vertebrate models, calcein has been used to visualize brain calcifications in living zebrafish larvae with high sensitivity. springermedizin.de

Table 2: Application of Calcein in Calcification Studies

| Organism Group | Specific Application | Key Findings | Reference |

|---|---|---|---|

| Protists (Foraminifera) | Discriminating between pre-existing and newly formed shell chambers. | Calcein acts as a non-toxic, long-lasting fluorescent marker for new calcite. | frontiersin.org, researchgate.net |

| Protists (Coccolithophores) | Tagging the coccosphere to track new coccolith production. | First successful use in calcifying phytoplankton; no effect on growth or physiology. | frontiersin.org, researchgate.net |

| Metazoans (Fish) | Analyzing brain calcifications in live zebrafish larvae. | Allows for highly sensitive detection of calcified structures in a living vertebrate. | springermedizin.de |

| Metazoans (Molluscs, Corals, etc.) | Labeling skeletal structures to measure growth rates. | Widely used as a standard marker for biomineralization in diverse marine invertebrates. | abcam.com, frontiersin.org, researchgate.net |

The fundamental mechanism of this compound AM—its conversion to a fluorescent, membrane-impermeable form only within viable cells—makes it an excellent marker for identifying and isolating live cells. fluorofinder.com This application is crucial for techniques like fluorescence-activated cell sorting (FACS), where specific cell populations are separated based on their fluorescent properties.

Its utility extends to the specific labeling of cells in complex tissues. For example, Calcein blue has been noted for its use as a marker for living Schwann cells at neuromuscular junctions. Furthermore, in studies of large, single-celled organisms like the foraminifer Amphisorus kudakajimensis, Calcein AM has been used to clearly visualize the cytoplasm and the fine, web-like network of reticulopodia (cellular extensions for feeding and movement) in living specimens without causing adverse effects. plos.orgsemanticscholar.org This allows for detailed, real-time observations of cellular morphology and physiology. plos.org

Unlike probes that are retained only temporarily, calcein derivatives are well-retained within healthy cells for several hours, making them suitable for short-term cell tracing experiments. thermofisher.com This property, combined with its low toxicity at working concentrations, establishes this compound and its related compounds as versatile and reliable markers for identifying and studying specific live cell populations across a wide range of biological systems. abcam.comsemanticscholar.org

Table 3: List of Compounds Mentioned

| Compound Name | |

|---|---|

| 1-ethyl-3-methylimidazolium diethylphosphate | |

| 2,2-bis(4-cyanatophenyl)propane | |

| 2-ethylhexyl diphenyl phosphate (B84403) (EHDP) | |

| Auramine O | |

| Benzopyrene | |

| Berberine chloride | |

| Blebbistatin | |

| Calcein | |

| Calcein AM (Calcein acetoxymethyl ester) | |

| Calcein Blue | |

| Calcein Blue AM | |

| Colchicine | |

| DDT (Dichlorodiphenyltrichloroethane) | |

| Diazepam | |

| Dibenz(a,c)anthracene | |

| Dieldrin | |

| Glutamate | |

| Hexachlorophene | |

| Hoechst 33342 | |

| Leucine | |

| Methyl mercury | |

| 1-methyl-4-phenypyridinium (MPP+) | |

| Methylene (B1212753) Blue | |

| MitoTracker Orange CMTMRos | |

| Nocodazole | |

| Parathion | |

| Pentabromodiphenyl ether | |

| Phenol (B47542) isopropylated phosphate | |

| Propidium Iodide | |

| Rotenone | |

| Saccharin | |

| Salsolinol | |

| SYTOX Green | |

| Thiazovivin | |

| Valinomycin |

Applications in Environmental and Analytical Chemistry Research

Environmental Monitoring and Pollution Detection

The unique fluorescent properties of methyl calcein (B42510) blue make it a valuable tool for assessing environmental conditions and tracking contaminants. wikipedia.org Its application in this field is largely due to its robust performance and the clarity it brings to analytical results. chemimpex.com

Methyl calcein blue and its analogs are employed in environmental monitoring to track the movement of pollutants within water systems. wikipedia.orgmedchemexpress.com By introducing the dye into an aquatic environment, researchers can follow its path and dispersion, which provides insights into water flow, dilution, and the potential spread of contaminants. This application is crucial for understanding the impact of pollution sources on ecosystems and for developing effective remediation strategies. wikipedia.org The bright fluorescence of the dye allows for its detection even at low concentrations, making it an effective tracer in various aquatic settings.

This compound serves as an effective indicator for water quality due to its sensitivity to changes in pH and ionic strength. wikipedia.org Variations in these parameters, which are often indicative of pollution or other environmental shifts, can alter the fluorescent properties of the dye. This response allows for the qualitative and sometimes quantitative assessment of water quality. wikipedia.org Research into its analog, calcein blue, has highlighted its potential in developing new methods for water quality analysis, particularly in the context of metal ion detection in environmental assays. chemimpex.com

Tracing Pollutant Movement in Aquatic Environments

Quantitative Determination of Metal Ions

A significant application of this compound in analytical chemistry is the detection and quantification of metal ions. interchim.frontosight.ai Its ability to form complexes with various metal ions, which in turn affects its fluorescence, is the primary mechanism behind this utility. interchim.frdojindo.com

This compound is specifically utilized as an indicator for the complexometric titration of copper. interchim.frontosight.ai In this analytical technique, a solution containing the metal ion is titrated with a complexing agent, such as EDTA. thermofisher.com this compound is added to the solution, where it forms a complex with the metal ion, exhibiting a particular color or fluorescence. As the titrant is added, it displaces the indicator from the metal ion. The endpoint of the titration is signaled by a distinct change in color or fluorescence, indicating that all the metal ions have been complexed by the titrant. thermofisher.com The analog, calcein blue, is also well-established as a fluorescent metal indicator for EDTA titrations. medchemexpress.comsigmaaldrich.com

Table 1: Characteristics of Calcein Blue as a Metal Indicator

| Property | Description | Reference |

| Fluorescence Behavior | Emits bright blue fluorescence (λem=445 nm) at pH 4-11. | dojindo.commedchemexpress.com |

| Metal Ion Quenching | Fluorescence is quenched by metal ions such as Co, Cu, Mn, Ni, and Pb at pH 4-11. | dojindo.commedchemexpress.com |

| Complex Formation | Forms highly fluorescent complexes with alkaline earth metals at pH 12 or higher. | dojindo.commedchemexpress.com |

| Titration Endpoint | The endpoint in chelate titrations is clearly visible under UV irradiation. | medchemexpress.com |

The fluorescence of this compound and its analogs is highly sensitive to the presence of specific metal ions, a property that has been harnessed to develop selective fluorometric sensors. dojindo.comsigmaaldrich.com These sensors rely on the principle of fluorescence quenching or enhancement upon binding to target metal ions. For example, the blue fluorescence of calcein blue is quenched by ions like cobalt, copper, manganese, nickel, and lead. dojindo.commedchemexpress.com

Research has focused on creating sensor arrays for detecting multiple heavy metals in environmental water samples. sigmaaldrich.com In one study, a sensor array incorporating calcein blue and its synthesized analogs was capable of successfully classifying nine different metal ions. sigmaaldrich.com Furthermore, advancements have been made in creating practical, paper-based sensing devices. A composite film was developed that is compatible with a calcein blue-containing paper device, enabling the fluorescent detection of various metal ions with high sensitivity.

Table 2: Metal Ion Detection using Calcein Blue Analogs

| Application Area | Detected Ions | Principle | Research Finding | Reference |

| Sensor Array | 9 different metal ions | Pattern recognition of fluorescence changes | 100% correct classification achieved with a 3-sensor array in pond water. | sigmaaldrich.com |

| Paper-based Sensor | Various metal ions | Fluorescence intensity analysis | A specialized lamination film enabled a lower limit of detection (1.28 μM) compared to commercial films. | |

| Fluorometric Assay | Zirconium (Zr) | Spectrofluorimetric determination | Method developed for determining submicrogram amounts of zirconium. | medchemexpress.com |

| Fluorometric Assay | Fluoride (F-) | Ternary complex formation | Detection of 10 ppb of Fluoride ion through a Calcein Blue-Zinc chelate. | dojindo.commedchemexpress.com |

Complexometric Titrations with this compound as Indicator

Detection and Quantification of Specific Biomolecules

While this compound is noted for its use in broader biological research applications such as cell staining, imaging, and cell viability assays chemimpex.com, the specific detection and quantification of individual biomolecules have been more extensively documented using its close analog, calcein blue. These methods often leverage the formation or disruption of a metal-dye complex, which in turn modulates the dye's fluorescence.

For instance, a selective fluorometric assay for the neurotransmitter dopamine (B1211576) was developed using a Calcein Blue-Fe²⁺ complex. medchemexpress.com The fluorescence of the complex is initially quenched. The addition of dopamine leads to a ligand exchange, forming a dopamine-Fe²⁺ complex and restoring the fluorescence of calcein blue. The intensity of the recovered fluorescence is proportional to the dopamine concentration. medchemexpress.com Similarly, a fluorimetric method for the detection and quantification of siderophores, which are iron-chelating compounds produced by bacteria, has been developed using calcein blue, highlighting its potential as a bacterial detection tool. medchemexpress.com

Fluorometric Assays for Neurotransmitters

A significant application of calcein blue, an analogue of this compound, is in the development of fluorometric assays for the neurotransmitter dopamine. medchemexpress.comnih.gov The sensing mechanism is based on a ligand exchange reaction. medchemexpress.comnih.gov

The fluorescence of calcein blue is significantly quenched when it forms a complex with ferrous ions (Fe²⁺). medchemexpress.comnih.gov However, in the presence of dopamine, a new, more stable complex between dopamine and Fe²⁺ is formed. medchemexpress.comjchemrev.com This ligand exchange reaction releases the calcein blue molecule from the Fe²⁺ ion, leading to a recovery of its fluorescence. medchemexpress.comnih.gov The intensity of the restored fluorescence at an emission wavelength of 440 nm (with excitation at 340 nm) is directly proportional to the concentration of dopamine in the sample. medchemexpress.comnih.gov This allows for the quantitative determination of dopamine. nih.gov

This method has demonstrated good selectivity for dopamine over other structurally similar catecholamines and related compounds. nih.govmdpi.com The assay is noted for being simple and economical compared to other conventional methods. nih.gov Research has established a working range and detection limits for this dopamine assay. nih.govmdpi.com

Table 1: Analytical Parameters for Dopamine Detection using Calcein Blue-Fe²⁺ Complex

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Dopamine | nih.gov |

| Working Range | 50 µM to 1 mM | nih.gov |

| Limit of Detection (LOD) | ~10 µM | nih.gov |

| Limit of Quantitation (LOQ) | 50 µM | nih.govmdpi.com |

| Excitation Wavelength | 340 nm | medchemexpress.comnih.gov |

| Emission Wavelength | 440 nm | medchemexpress.comnih.gov |

Quantification of Microbial Metabolites

This compound and its derivatives are also employed in the study of microbial life, particularly in quantifying metabolic activity and specific metabolites like siderophores. jchemrev.commedchemexpress.complos.org One method involves using a calcein blue-based assay for the detection and quantification of siderophores, which are iron-chelating compounds secreted by microorganisms. jchemrev.commedchemexpress.com

Another approach uses the cell-permeant acetoxymethyl ester of calcein (Calcein AM). plos.orgfishersci.be While not this compound itself, this derivative is crucial for assessing microbial viability and metabolic activity. plos.orgfishersci.be Non-fluorescent Calcein AM can diffuse across the membranes of microbial cells. plos.orgthermofisher.com Once inside, active intracellular esterases—enzymes whose presence indicates metabolic activity—cleave the acetoxymethyl groups. plos.orgfishersci.besigmaaldrich.com This process converts the molecule into the highly fluorescent and membrane-impermeable calcein, which is then retained within viable cells. plos.orgthermofisher.com

The resulting fluorescence intensity directly correlates with the esterase activity and provides a measure of the cells' metabolic state. plos.org This technique has been successfully applied to monitor the metabolic activity of bacteria such as Corynebacterium glutamicum at the single-cell level. plos.org Studies have also used Calcein AM in conjunction with other dyes to differentiate between viable and non-viable bacteria in biofilms. researchgate.net For instance, in one study, quantification with Calcein AM/Sytox red showed an almost equal distribution of viable (52%) and avital (48%) cells in an initial oral biofilm. researchgate.net

Table 2: Application of Calcein Derivatives in Microbial Analysis

| Application | Compound Used | Principle | Organism Example | Reference |

|---|---|---|---|---|

| Quantification of Siderophores | Calcein Blue | Fluorimetric method based on interaction with siderophores. | Bacteria | jchemrev.commedchemexpress.com |

| Metabolic Activity Sensing | Calcein Acetoxymethyl Ester (Calcein AM) | Intracellular esterase activity cleaves Calcein AM into fluorescent calcein, indicating metabolic function. | Corynebacterium glutamicum | plos.org |

| Viability in Biofilms | Calcein Acetoxymethyl Ester (Calcein AM) | Stains viable cells green, used with a counterstain for dead cells. | Oral biofilm microorganisms | researchgate.net |

Sensing of Amines in Food Safety and Biological Systems

The detection of amines is critical in food safety, where they can indicate spoilage, and in various biological contexts. google.commdpi.com this compound and its derivatives have been integrated into sensing systems for these compounds. google.comgoogle.com A patented method describes the measurement of filming amines using an indicator-metal complex, where the indicator can be this compound, calcein blue, or a calcein blue derivative. google.com The metal can be copper (II), cobalt (II), nickel (II), or iron (II). google.com The principle relies on the amine displacing the metal ion from the weakly fluorescent indicator-metal complex, which causes a measurable change in fluorescence intensity that correlates to the amine concentration. google.com This system can be used to measure amines in the 0.05-2.5 ppm range, with an emission wavelength of 445 nm. google.com

A specific application in food safety is the detection of histamine (B1213489), a biogenic amine that can cause adverse health effects when consumed in high amounts from spoiled food. nih.govmdpi.com A ratiometric fluorescent test strip has been developed for the visual detection of histamine. nih.gov This sensor utilizes a complex of calcein blue and nickel ions (CB-Ni²⁺). nih.gov The fluorescence of calcein blue is initially quenched by the Ni²⁺. nih.gov When histamine is introduced, it displaces calcein blue from the complex, restoring its fluorescence. nih.gov As the histamine concentration increases, the test strip's fluorescence color shifts from yellow-green to blue, allowing for visual and quantitative detection. nih.gov This method has been shown to be effective for analyzing histamine levels in food samples. nih.gov

Table 3: Analytical Parameters for Amine Detection using this compound and Analogues

| Analyte | Sensing System | Linear Range | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Filming Amines | This compound/Calcein Blue Derivative + Metal Ion (e.g., Cu²⁺) | 0.05 - 2.5 ppm | Not Specified | google.com |

| Histamine | Calcein Blue-Ni²⁺ Complex (CB-Ni²⁺) | 0 - 1.0 mM | 0.086 mM | nih.gov |

Synthetic Chemistry and Analog Development for Advanced Research Tools

Synthetic Methodologies for Methyl Calcein (B42510) Blue and its Derivatives

The synthesis of Methyl Calcein Blue, chemically known as 4-methylumbelliferone-8-methyleneiminodiacetic acid, and its derivatives has evolved to improve efficiency and yield. researchgate.netnih.gov A notable advancement is the development of a one-flask procedure for the synthesis of its cell-permeant acetoxymethyl (AM) ester, Calcein Blue AM. nsf.govnih.govacs.org

A highly practical and rapid synthesis involves a base-catalyzed phenol-Mannich condensation. nsf.govacs.org This multicomponent reaction utilizes dicesium iminodiacetate (B1231623), generated in situ from iminodiacetic acid and cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH). nsf.gov The core components of this synthesis are:

In this one-pot method, the cesium salt of iminodiacetic acid reacts with 4-methylumbelliferone (B1674119) and paraformaldehyde. nsf.govresearchgate.net The resulting dicesium salt can then be directly alkylated to produce the final acetoxymethyl ester. nsf.gov This modern approach is significantly more efficient, obviating an older, three-step sequence that started with diethyl iminodiacetate. acs.org

Below is a table summarizing the key synthetic approaches for Calcein Blue AM.

| Synthetic Method | Key Reagents | Description | Reference |

|---|---|---|---|

| One-Flask Phenol-Mannich Condensation & Alkylation | Iminodiacetic acid, Cesium Carbonate/Hydroxide, 4-Methylumbelliferone, Paraformaldehyde, Bromomethyl acetate | A rapid, high-yield, one-pot synthesis where dicesium iminodiacetate is formed in situ and reacts with the phenol (B47542) and formaldehyde, followed by direct alkylation to form the AM ester. | nsf.gov, acs.org |

| Traditional Multi-Step Synthesis | Diethyl iminodiacetate, various intermediates | A less efficient, three-step preparative sequence that has been largely superseded by the one-flask method. | acs.org |

Rational Design and Synthesis of Novel Calcein Analogues

The rational design of new fluorescent probes based on the calcein scaffold aims to create advanced research tools with tailored properties for specific biological applications. This involves modifying the core structure to tune its optical characteristics or to introduce functionalities for targeted delivery. mdpi.com

Modification of Chromophore Structure for Tuned Spectral Properties

The spectral properties of this compound are determined by its 7-hydroxy-4-methylcoumarin chromophore. rasayanjournal.co.innih.gov The absorption and emission wavelengths can be fine-tuned by making strategic chemical modifications to this core structure. mdpi.com For instance, introducing different heteroatoms or functional groups can alter the electron distribution within the chromophore, leading to shifts in the fluorescence spectrum. mdpi.com Research into coumarin (B35378) derivatives shows that even subtle changes, such as the addition of a bromo group, can significantly alter properties like the pKa of the hydroxyl group, which in turn affects the pH range for efficient fluorescence. acs.org This principle allows for the development of a palette of calcein-based dyes with distinct colors, enabling multicolor imaging experiments. For example, replacing the oxygen atom in the xanthene ring of related dyes with silicon or phosphorus can result in large shifts in excitation and emission maxima. mdpi.com

The table below outlines how chromophore modifications can influence spectral properties.

| Modification Strategy | Example | Effect on Properties | Reference |

|---|---|---|---|

| Heteroatom Substitution | Replacing the 10'-oxygen in related xanthene dyes with Si, C, or P. | Causes large shifts in excitation and emission maxima, creating different colored probes. | mdpi.com |

| Addition of Electron-Withdrawing/Donating Groups | Adding a bromo group to the coumarin ring. | Lowers the pKa of the phenolic hydroxyl group, allowing for efficient photorelease at lower pH. | acs.org |

| Knoevenagel Condensation | Reacting a donor structure with different electron-acceptor segments. | Creates D-π-A structured analogues with regulated excitation dynamics. | chinesechemsoc.org |

Introduction of Functional Groups for Specific Cellular Targeting or Retention

To enhance the utility of calcein-based probes, functional groups can be introduced to direct them to specific cells or subcellular compartments. A prominent strategy is to conjugate the probe to a ligand that binds to a receptor overexpressed on target cells. revvity.comrevvity.com For example, folic acid can be used as a targeting moiety because the folate receptor (FR) is frequently overexpressed in various cancer cells. revvity.combiorxiv.orgresearchgate.net

In one approach, a fluorescent probe is conjugated to folic acid. biorxiv.org These targeted probes show high affinity and specificity for FR-positive cancer cells, allowing for selective labeling and imaging. biorxiv.orgrsc.org For instance, the probe EC-17, a conjugate of fluorescein (B123965) and folic acid, has been shown to have excellent affinity for FR-positive cells in blood. biorxiv.org This targeting strategy ensures that the fluorescent signal is concentrated in the cells of interest, improving the signal-to-noise ratio for imaging and enabling applications like image-guided therapy. rsc.org

Development of Cell-Permeant Esters (e.g., Acetoxymethyl Esters) and Prodye Strategies